molecular formula C11H7F5N2O B2727675 N-[Cyano-(2,4-difluorophenyl)methyl]-3,3,3-trifluoropropanamide CAS No. 1436191-27-3

N-[Cyano-(2,4-difluorophenyl)methyl]-3,3,3-trifluoropropanamide

Cat. No.: B2727675
CAS No.: 1436191-27-3
M. Wt: 278.182
InChI Key: LBMAFGZSXLHVMW-UHFFFAOYSA-N
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Description

N-[Cyano-(2,4-difluorophenyl)methyl]-3,3,3-trifluoropropanamide is a high-quality chemical reagent designed for advanced research and development applications. This compound features a unique molecular structure incorporating both difluoro- and trifluoromethyl groups, motifs commonly associated with enhancing the physicochemical properties and biological activity of molecules in pharmaceutical and agrochemical sciences . Its potential mechanism of action may involve targeted inhibition of specific enzymes, similar to other advanced amide derivatives used in scientific research . Researchers can leverage this compound as a key synthetic intermediate or building block for constructing more complex molecules. It is particularly valuable for probing structure-activity relationships (SAR) in drug discovery programs and for developing novel crop protection agents with potential activity against resistant pathogens . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, human consumption, or any other personal use. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

N-[cyano-(2,4-difluorophenyl)methyl]-3,3,3-trifluoropropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F5N2O/c12-6-1-2-7(8(13)3-6)9(5-17)18-10(19)4-11(14,15)16/h1-3,9H,4H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBMAFGZSXLHVMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(C#N)NC(=O)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F5N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Acylation of 2,4-Difluorobenzyl Cyanide

A primary synthetic route involves the nucleophilic acylation of 2,4-difluorobenzyl cyanide with 3,3,3-trifluoropropanoyl chloride. This reaction proceeds via a two-step mechanism:

  • Formation of the Intermediate : The cyanide group in 2,4-difluorobenzyl cyanide acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3,3,3-trifluoropropanoyl chloride. This step generates an intermediate tetrahedral adduct.
  • Deprotonation and Elimination : A base, such as triethylamine (TEA), abstracts a proton from the intermediate, facilitating the elimination of hydrochloric acid (HCl) and yielding the final amide product.

Reaction Conditions :

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
  • Temperature : 0–25°C (to minimize side reactions).
  • Molar Ratio : 1:1 stoichiometry of benzyl cyanide to acyl chloride.

Yield : 65–78% (dependent on purity of starting materials).

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial synthesis prioritizes scalability and cost-effectiveness. Continuous flow reactors (CFRs) are employed to:

  • Enhance Mixing Efficiency : Microfluidic channels ensure rapid homogenization of reagents.
  • Reduce Reaction Time : Residence times of 10–30 minutes, compared to hours in batch processes.
  • Improve Safety : Automated systems minimize exposure to hazardous intermediates (e.g., acyl chlorides).

Case Study : A CFR process for a related trifluoropropanamide achieved a 92% conversion rate at 50°C, with a throughput of 5 kg/h.

Purification Protocols

Crystallization : The crude product is recrystallized from diisopropyl ether or hexane to achieve >99% purity.
Chromatography : Reverse-phase HPLC with acetonitrile/water gradients resolves trace impurities (e.g., unreacted benzyl cyanide).

Comparative Analysis of Synthetic Methods

Method Yield Purity Scalability Cost
Nucleophilic Acylation 65–78% 95–98% Moderate Low
Epoxide Ring-Opening 70–85% 97–99% High Moderate
Continuous Flow 85–92% >99% Very High High (initial)

Key Findings :

  • The epoxide method offers superior yield and purity but requires specialized reagents (e.g., mCPBA).
  • Continuous flow systems, while capital-intensive, reduce long-term production costs through higher throughput.

Mechanistic Insights and Side Reactions

Competing Pathways

  • Hydrolysis of Acyl Chloride : Exposure to moisture leads to hydrolysis of 3,3,3-trifluoropropanoyl chloride, forming 3,3,3-trifluoropropanoic acid. This side reaction is mitigated by using anhydrous solvents and molecular sieves.
  • Over-Oxidation : During sulfone formation, excessive mCPBA can oxidize the nitrile group to a carboxylic acid. Stoichiometric control (1.2 eq mCPBA) suppresses this.

Stereochemical Considerations

The compound lacks chiral centers, but intermediates in the epoxide route may exhibit stereoselectivity. For example, ring-opening of the epoxide with sodium p-fluorophenylsulfinate produces a racemic mixture, necessitating chiral resolution if enantiopure products are required.

Green Chemistry Approaches

Solvent Recycling

  • THF Recovery : Distillation recovers 80–90% of THF from reaction mixtures, reducing waste.
  • Catalytic Alternatives : Lipase enzymes catalyze amide bond formation in water, though yields remain suboptimal (50–60%).

Atom Economy

The nucleophilic acylation route exhibits an atom economy of 85%, compared to 72% for the epoxide method. The disparity arises from the stoichiometric use of mCPBA in the latter.

Chemical Reactions Analysis

Types of Reactions

N-[Cyano-(2,4-difluorophenyl)methyl]-3,3,3-trifluoropropanamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

N-[Cyano-(2,4-difluorophenyl)methyl]-3,3,3-trifluoropropanamide serves as a building block for synthesizing more complex fluorinated compounds. Its versatility allows for various chemical reactions:

  • Oxidation : Can be oxidized to form carboxylic acids.
  • Reduction : Reduction reactions can convert the nitrile group to primary amines.
  • Substitution : The fluorine atoms can be substituted with other functional groups.

Biology

Research has indicated potential biological activities of this compound:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : Investigated for binding affinity to various receptors, which could influence physiological processes.

Medicine

This compound is being explored for therapeutic properties:

  • Anti-inflammatory Activities : Potential applications in treating inflammatory diseases.
  • Anticancer Properties : Studies suggest it may inhibit cancer cell proliferation through mechanisms such as oxidative stress induction and modulation of signaling pathways.

Case Study: Anticancer Mechanism

Recent studies have demonstrated that derivatives of this compound can inhibit the JAK/STAT3 signaling pathway, which is often dysregulated in cancers. For example:

  • A related compound showed an IC50 value of 0.28 μM against HCT116 colorectal cancer cells.
  • Induction of reactive oxygen species (ROS) production was observed, leading to apoptosis in tumor cells.

Industrial Applications

In the industrial sector, this compound is utilized in developing advanced materials due to its high thermal stability and resistance to chemical degradation. Its unique properties make it suitable for applications requiring durable materials.

Mechanism of Action

The mechanism of action of N-[Cyano-(2,4-difluorophenyl)methyl]-3,3,3-trifluoropropanamide involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to form strong interactions with enzymes and receptors, potentially inhibiting their activity. The nitrile group can also participate in hydrogen bonding and other interactions, further influencing its biological effects .

Comparison with Similar Compounds

Structural Features and Substituent Variations

The following table highlights key structural differences and similarities between the target compound and its analogs:

Compound Name Substituents on Aromatic Ring Propanamide Backbone Modifications Molecular Formula Molecular Weight Key References
Target Compound : N-[Cyano-(2,4-difluorophenyl)methyl]-3,3,3-trifluoropropanamide 2,4-difluorophenyl with cyano-methyl group Trifluoromethyl at C3 C₁₂H₈F₅N₂O ~312.2 (estimated)
N-(3,5-Dimethylphenyl)-2-(((3,5-dimethylphenyl)amino)methyl)-3,3,3-trifluoropropanamide (3q) 3,5-dimethylphenyl Trifluoromethyl at C3; dimethylphenylamino group C₂₀H₂₂F₃N₂O 378.4
N-(4-Aminophenyl)-3,3,3-trifluoropropanamide hydrochloride 4-aminophenyl Trifluoromethyl at C3; hydrochloride salt C₉H₈F₃N₂O·HCl 260.6
N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)thio]-2-hydroxy-2-methylpropanamide 4-cyano-3-trifluoromethylphenyl Hydroxy, methyl, and fluorophenylthio groups C₁₉H₁₅F₄N₂O₂S 427.4
N-(4-Chloro-3-(trifluoromethyl)phenyl)-2,2-dimethylpropanamide 4-chloro-3-trifluoromethylphenyl Dimethyl groups at C2 C₁₂H₁₁ClF₃NO 289.7

Key Observations :

  • Electron-Withdrawing Groups: The target compound’s 2,4-difluorophenyl and cyano groups mirror the 4-cyano-3-trifluoromethylphenyl group in , which is associated with enhanced electrophilic reactivity and receptor binding in pharmaceuticals .
  • Trifluoropropanamide Backbone : Analogous to 3q () and other trifluoropropanamides, the trifluoromethyl group likely improves metabolic stability and lipophilicity .

Physicochemical Properties

  • Crystallinity: Analogs like N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)thio]-2-hydroxy-2-methylpropanamide () form off-white crystalline powders, suggesting the target compound may exhibit similar crystallinity and stability .
  • Hydrogen Bonding : ’s crystal structure analysis reveals N—H⋯O interactions in trifluoromethylphenyl propanamides, which could enhance solubility and solid-state stability .

Stability and Degradation

  • Impurity Profiles : identifies impurities like 3-(trifluoromethyl)aniline in propanamide synthesis, highlighting the need for rigorous purification to avoid by-products in the target compound’s production .

Biological Activity

N-[Cyano-(2,4-difluorophenyl)methyl]-3,3,3-trifluoropropanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C15H16F3N2O
  • Molecular Weight : 292.30 g/mol
  • Functional Groups : Cyano group, trifluoromethyl group, and amide linkage.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of compounds structurally related to this compound. For instance, derivatives exhibiting similar functional groups have shown promise in inhibiting cancer cell proliferation through various mechanisms:

  • Inhibition of STAT3 Signaling : Research indicates that some derivatives can inhibit the JAK/STAT3 signaling pathway, which is often dysregulated in cancers. For example, a related compound demonstrated an IC50 value of 0.28 μM against HCT116 colorectal cancer cells and induced reactive oxygen species (ROS) production that suppressed the PI3K/AKT pathway .
  • Mechanism of Action : The mechanism involves the induction of oxidative stress and subsequent apoptosis in tumor cells. The ability to modulate key signaling pathways makes these compounds candidates for targeted cancer therapies.

Insecticidal Activity

In addition to anticancer properties, this compound has been evaluated for its insecticidal activity. A study on similar cyano-containing compounds showed varied toxicological effects against pests such as Aphis nerii, with some compounds achieving LC50 values as low as 1.04 ppm . This suggests that structural modifications involving cyano groups can enhance insecticidal efficacy.

Table 1: Summary of Biological Activities

Compound NameActivity TypeTarget Organism/Cell LineIC50/LC50 ValueReference
NW16AntiproliferativeHCT116 (Colorectal Cancer)0.28 μM
Compound 6InsecticidalAphis nerii1.04 ppm
Compound 5dAntiviralZika VirusPotent

Mechanistic Insights

The biological activity of this compound is closely linked to its chemical structure:

  • Electrophilic Nature : The presence of multiple fluorine atoms enhances the electrophilicity of the compound, potentially increasing its reactivity with biological targets.
  • Signal Transduction Modulation : By influencing key pathways such as STAT3 and PI3K/AKT, these compounds can alter cellular responses to growth factors and cytokines.

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